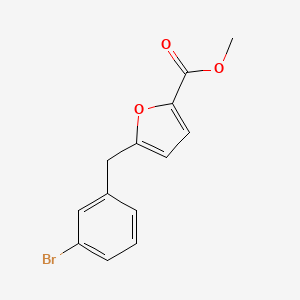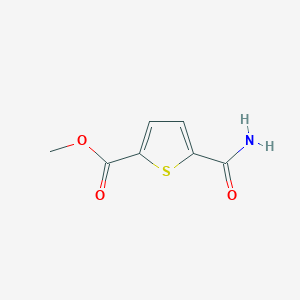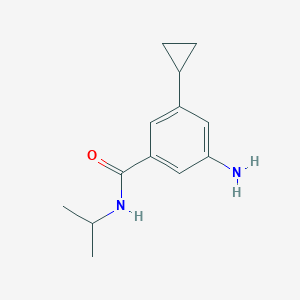
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ブロモフェニル)-4-クロロ-5-フルオロ-6-メチルピリミジンは、ピリミジンファミリーに属する有機化合物です。ピリミジンは、ベンゼンやピリジンと同様に、6員環の1位と3位に窒素原子を含む複素環式芳香族有機化合物です。
準備方法
合成経路と反応条件
2-(4-ブロモフェニル)-4-クロロ-5-フルオロ-6-メチルピリミジンの合成は、一般的に多段階の有機反応を伴います。一般的な方法の1つは、以下の手順を含みます。
出発物質: 合成は、4-ブロモベンズアルデヒド、4-クロロ-5-フルオロ-6-メチルピリミジン、および適切な試薬などの市販の出発物質から始まります。
縮合反応: 最初のステップは、酸性または塩基性条件下で、4-ブロモベンズアルデヒドと適切なピリミジン誘導体との間の縮合反応を含みます。これにより、中間体が生成されます。
ハロゲン化: 中間体は、N-ブロモスクシンイミド(NBS)またはN-クロロスクシンイミド(NCS)などの試薬を使用してハロゲン化され、ピリミジン環の特定の位置に臭素原子と塩素原子を導入します。
工業生産方法
2-(4-ブロモフェニル)-4-クロロ-5-フルオロ-6-メチルピリミジンの工業生産には、同様の合成経路が使用される場合がありますが、大規模生産向けに最適化されています。これには、連続フローリアクター、自動合成プラットフォーム、および効率的な精製技術の使用が含まれ、最終生成物の高収率と高純度が確保されます。
化学反応の分析
反応の種類
2-(4-ブロモフェニル)-4-クロロ-5-フルオロ-6-メチルピリミジンは、以下を含むさまざまな化学反応を起こすことができます。
置換反応: ピリミジン環に電子求引基(臭素、塩素、フッ素)が存在するため、この化合物は求核置換反応(S_NAr)に関与することができます。
酸化と還元: この化合物は、酸化と還元反応を起こす可能性がありますが、これらの反応は置換反応に比べてあまり一般的ではありません。
カップリング反応: 臭素原子が、パラジウム触媒とボロン酸を使用して、別の置換基に置き換えられる鈴木-宮浦カップリングなどのカップリング反応に関与することができます。
一般的な試薬と条件
求核置換: 極性非プロトン性溶媒(例:ジメチルスルホキシド)中のナトリウムメトキシドまたはカリウムtert-ブトキシドなどの試薬が一般的に使用されます。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を、酸性または塩基性条件下で使用することができます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
カップリング反応: パラジウム触媒(例:Pd(PPh_3)_4)とボロン酸が、炭酸カリウムなどの塩基の存在下で使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。例えば、求核置換によりさまざまな置換ピリミジンが得られ、カップリング反応によりビアリール化合物が生成されます。
科学研究への応用
2-(4-ブロモフェニル)-4-クロロ-5-フルオロ-6-メチルピリミジンには、以下を含むいくつかの科学研究への応用があります。
化学: より複雑な有機分子や複素環の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用、抗真菌作用、抗がん作用などの潜在的な生物活性について研究されています。
医学: 新しい薬剤の開発における製薬中間体としての可能性を探求するための研究が進められています。
工業: その独自の化学特性により、農薬、染料、および材料科学の開発に使用されています。
科学的研究の応用
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals, dyes, and materials science for its unique chemical properties.
作用機序
2-(4-ブロモフェニル)-4-クロロ-5-フルオロ-6-メチルピリミジンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素や受容体に結合して、それらの活性を阻害したり、それらの機能を調節したりすることができます。例えば、この化合物は、微生物の増殖に関与する重要な酵素を阻害することで、抗菌作用を発揮する可能性があります。正確な分子標的と経路は、特定の用途と生物学的状況によって異なります。
類似の化合物との比較
類似の化合物
2-(4-ブロモフェニル)-4-クロロ-5-フルオロピリミジン: メチル基を欠いているため、立体障害が小さくなっています。
2-(4-ブロモフェニル)-4-クロロ-6-メチルピリミジン: フッ素原子を欠いており、電子特性に影響を与えます。
2-(4-ブロモフェニル)-5-フルオロ-6-メチルピリミジン: 塩素原子を欠いており、反応性に影響を与えます。
独自性
2-(4-ブロモフェニル)-4-クロロ-5-フルオロ-6-メチルピリミジンは、ピリミジン環への臭素、塩素、フッ素、メチルの置換基の組み合わせにより、ユニークです。この置換基のユニークな組み合わせにより、さまざまな化学および生物学的な用途に適した独特の電子特性と立体特性が与えられます。
類似化合物との比較
Similar Compounds
2-(4-Bromophenyl)-4-chloro-5-fluoropyrimidine: Lacks the methyl group, making it less sterically hindered.
2-(4-Bromophenyl)-4-chloro-6-methylpyrimidine: Lacks the fluorine atom, affecting its electronic properties.
2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidine: Lacks the chlorine atom, altering its reactivity.
Uniqueness
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine is unique due to the combination of bromine, chlorine, fluorine, and methyl substituents on the pyrimidine ring. This unique combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications.
特性
分子式 |
C11H7BrClFN2 |
|---|---|
分子量 |
301.54 g/mol |
IUPAC名 |
2-(4-bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine |
InChI |
InChI=1S/C11H7BrClFN2/c1-6-9(14)10(13)16-11(15-6)7-2-4-8(12)5-3-7/h2-5H,1H3 |
InChIキー |
YWEXPFHPASNBRM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Br)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(3-Bromophenyl)propyl]piperazine](/img/structure/B12074141.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12074151.png)



![[[5-(3,5-Dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12074169.png)

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12074180.png)


![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12074195.png)
